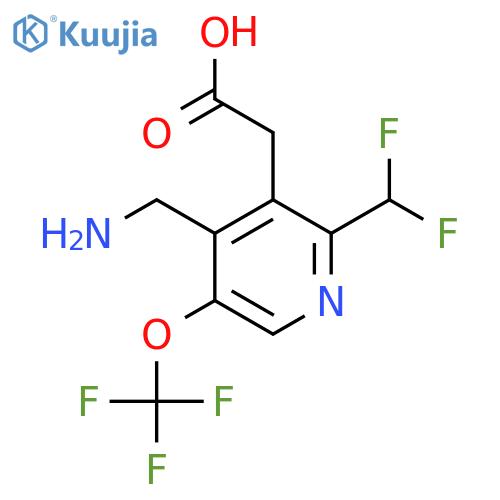Cas no 1806781-30-5 (4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid)

1806781-30-5 structure
商品名:4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid
CAS番号:1806781-30-5
MF:C10H9F5N2O3
メガワット:300.182080030441
CID:4844934
4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid
-
- インチ: 1S/C10H9F5N2O3/c11-9(12)8-4(1-7(18)19)5(2-16)6(3-17-8)20-10(13,14)15/h3,9H,1-2,16H2,(H,18,19)
- InChIKey: JVGYHHBDRAUJBV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CC(=O)O)=C(C(=CN=1)OC(F)(F)F)CN)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 339
- トポロジー分子極性表面積: 85.4
- 疎水性パラメータ計算基準値(XlogP): -1.3
4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080068-1g |
4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806781-30-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
1806781-30-5 (4-(Aminomethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-acetic acid) 関連製品
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
